(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
(3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone is a synthetic organic compound that features both an azepane ring and an indole moiety. Compounds with such structures are often investigated for their potential pharmacological properties, including their interactions with various biological targets.
Mechanism of Action
Target of Action
The compound, also known as “5-[3-(4-fluorophenyl)azepane-1-carbonyl]-1H-indole”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may exert a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The indole nucleus in (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable tool for developing new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known that indole derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents might include fluorobenzene derivatives, indole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could be used to modify the azepane ring or the ketone group.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-chlorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone
- (3-(4-bromophenyl)azepan-1-yl)(1H-indol-5-yl)methanone
- (3-(4-methylphenyl)azepan-1-yl)(1H-indol-5-yl)methanone
Uniqueness
The uniqueness of (3-(4-fluorophenyl)azepan-1-yl)(1H-indol-5-yl)methanone lies in the presence of the fluorine atom, which can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy or reducing its toxicity compared to similar compounds.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-19-7-4-15(5-8-19)18-3-1-2-12-24(14-18)21(25)17-6-9-20-16(13-17)10-11-23-20/h4-11,13,18,23H,1-3,12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYSHRNNVBTATO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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